A Comprehensive Technical Guide to (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis.
Introduction and Significance
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral amine derivative with the CAS number 1236353-78-8 .[1] Its molecular structure, featuring a stereodefined chiral center, a primary amine, and a methyl ester, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, the use of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This compound serves as a critical synthon, enabling the construction of intricate molecular architectures with precise stereochemical control, which is essential for developing safe and efficacious drug candidates.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1236353-78-8 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol (predicted) | General Knowledge |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of a prochiral ketone is a highly efficient method for establishing the chiral amine center. This approach offers the advantage of directly producing the desired enantiomer, thereby maximizing theoretical yield.
A plausible synthetic route starting from 3-acetylbenzoic acid is outlined below. The initial esterification is a standard procedure to protect the carboxylic acid and introduce the methyl ester functionality.[6][7][8][9] The subsequent asymmetric reductive amination is the key stereochemistry-determining step.
Caption: Asymmetric synthesis of the target compound.
Experimental Protocol: Asymmetric Reductive Amination
-
Esterification of 3-Acetylbenzoic Acid:
-
To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-acetylbenzoate.
-
-
Asymmetric Reductive Amination:
-
In a reaction vessel under an inert atmosphere, dissolve methyl 3-acetylbenzoate (1.0 eq) in an appropriate solvent such as toluene or THF.
-
Add a source of ammonia (e.g., ammonia in methanol or ammonium chloride with a base) and a Lewis acid like titanium(IV) isopropoxide to form the imine in situ.
-
Introduce a chiral catalyst system, for instance, a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or WALPHOS).[10]
-
Pressurize the vessel with hydrogen gas or add a suitable chemical reductant (e.g., a borohydride). The specific conditions (temperature, pressure, reaction time) will depend on the chosen catalyst.
-
After the reaction is complete (monitored by GC or LC-MS), quench the reaction carefully.
-
Work up the reaction mixture, typically involving filtration to remove the catalyst and extraction to isolate the free amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (R)-Methyl 3-(1-aminoethyl)benzoate in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.
-
Chiral Resolution of Racemic Methyl 3-(1-aminoethyl)benzoate
An alternative and often practical approach is the resolution of a racemic mixture of methyl 3-(1-aminoethyl)benzoate. This method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[1][11][12][13] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Caption: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
-
Synthesis of Racemic Methyl 3-(1-aminoethyl)benzoate:
-
The racemic amine can be synthesized via standard reductive amination of methyl 3-acetylbenzoate using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic methyl 3-(1-aminoethyl)benzoate (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar or slightly less than equimolar amount of a chiral resolving agent (e.g., L-(-)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the precipitated solid by filtration. This solid will be enriched in one diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the salt.
-
-
Liberation of the Free Amine and Salt Formation:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base, such as 1M sodium hydroxide, to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the enantiomerically enriched free amine.
-
Proceed with hydrochloride salt formation as described in the asymmetric synthesis protocol.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.4-8.0 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the methyl ester protons (around 3.9 ppm), and a doublet for the methyl group protons adjacent to the chiral center. The integration of these signals should correspond to the number of protons in the molecule.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons, the chiral methine carbon, the methyl ester carbon, and the methyl group carbon.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹).[17]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.[17]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[18][19][20][21]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating chiral amines.[18]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) is often included to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Procedure:
-
Prepare a solution of the racemic compound to determine the retention times of both the (R) and (S) enantiomers.
-
Prepare a solution of the synthesized (R)-enantiomer.
-
Inject the samples onto the equilibrated chiral HPLC system.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers in the chromatogram of the synthesized sample.
-
Applications in Drug Development
Chiral amines like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[22][23] Their utility stems from the ability to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity. This compound can be used in the synthesis of various classes of therapeutic agents, including but not limited to:
-
Enzyme Inhibitors: The primary amine can act as a key binding element or be further functionalized to interact with the active site of an enzyme.
-
Receptor Agonists and Antagonists: The chiral center can dictate the precise three-dimensional arrangement required for selective binding to a biological receptor.
-
Complex Heterocyclic Systems: The amine and ester functionalities provide handles for a variety of chemical transformations to construct more complex molecular frameworks.[24][25]
The development of deuterated drugs, which involves replacing hydrogen atoms with deuterium to alter metabolic pathways, is an emerging area where such building blocks could also find application.[26]
Conclusion
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chiral intermediate with significant potential in pharmaceutical research and development. Its synthesis, whether through asymmetric methods or chiral resolution, allows for the creation of enantiomerically pure compounds. The analytical techniques outlined in this guide are crucial for ensuring the quality and stereochemical integrity of this important building block. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of synthons like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in the drug discovery pipeline will undoubtedly increase.
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